molecular formula C24H17F3N4O B2392671 Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether CAS No. 338414-28-1

Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether

Cat. No. B2392671
CAS RN: 338414-28-1
M. Wt: 434.422
InChI Key: RDFXOUWQKOCTCL-KTMFPKCZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C24H17F3N4O. Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis, which is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 434.422, but other properties such as melting point, boiling point, solubility, and spectral data are not provided.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As it is primarily used for research purposes, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the resources, general precautions for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

[4-(4-methoxyphenyl)-2-phenylpyrimidin-5-yl]-[4-(trifluoromethyl)phenyl]diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O/c1-32-20-13-7-16(8-14-20)22-21(15-28-23(29-22)17-5-3-2-4-6-17)31-30-19-11-9-18(10-12-19)24(25,26)27/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXOUWQKOCTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether

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